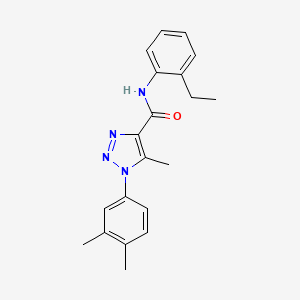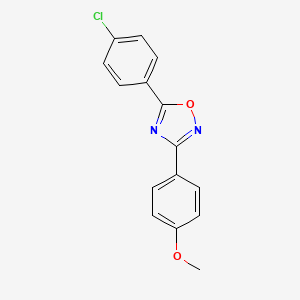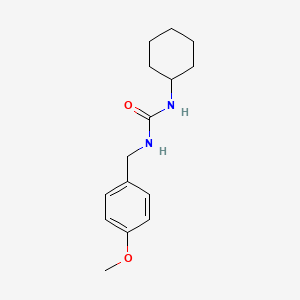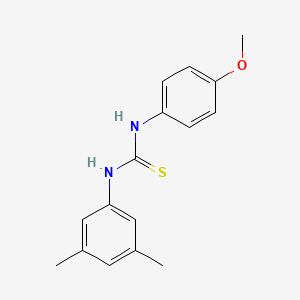![molecular formula C18H21N3O2S B5723027 N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mecanismo De Acción
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide is a reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling through various pathways, including the NF-κB and PI3K/AKT pathways. Inhibition of BTK by this compound leads to decreased phosphorylation of downstream targets, leading to apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to selectively inhibit BTK and its downstream signaling pathways, leading to growth inhibition and apoptosis of B-cell malignancies. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In addition, this compound has been shown to have minimal toxicity in preclinical studies, with no significant effects on hematopoietic stem cells or other non-cancerous cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages for lab experiments, including its selectivity for BTK and its downstream pathways, its ability to enhance the efficacy of other anti-cancer agents, and its minimal toxicity in preclinical studies. However, this compound has several limitations, including its low solubility in aqueous solutions, its limited bioavailability, and its relatively low yield in the synthesis process.
Direcciones Futuras
For N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide include further preclinical studies to evaluate its efficacy in combination with other anti-cancer agents, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further studies are needed to optimize the synthesis method of this compound to improve its yield and bioavailability.
Métodos De Síntesis
The synthesis of N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 4-methylpiperidine with 2-bromoacetophenone to yield 2-(4-methyl-1-piperidinyl)acetophenone. This intermediate is then reacted with thiourea to give the thioamide intermediate, which is further reacted with furfurylamine to yield this compound. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK phosphorylation and downstream signaling, leading to apoptosis and growth inhibition of B-cell malignancies. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-8-10-21(11-9-13)15-6-3-2-5-14(15)19-18(24)20-17(22)16-7-4-12-23-16/h2-7,12-13H,8-11H2,1H3,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIWJQOVHQMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)



![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)




